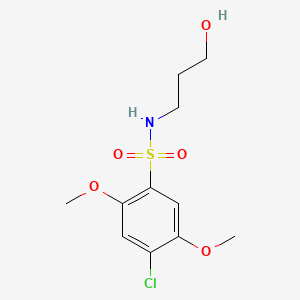
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide, also known as CPDS, is a chemical compound that has been extensively studied in scientific research. It is a sulfonamide derivative that has shown potential in various fields, including medicine, pharmacology, and biochemistry.
Mecanismo De Acción
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is known to bind to specific proteins, such as carbonic anhydrase and metalloproteinases, through the formation of hydrogen bonds and other interactions. This binding can lead to the inhibition of the activity of these proteins, resulting in the observed anti-inflammatory and analgesic effects.
Efectos Bioquímicos Y Fisiológicos
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity and the reduction of inflammation and pain. In addition, 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has several advantages for use in lab experiments, including its relative ease of synthesis and its ability to bind to specific proteins. However, 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide also has some limitations, including its potential toxicity and the need for further studies to confirm its safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide. One area of interest is the development of new drugs based on 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide for the treatment of pain and inflammation. Another area of interest is the further study of the protein-ligand interactions of 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide, which may lead to a better understanding of the mechanisms of action of this compound. Additionally, further studies are needed to determine the safety and efficacy of 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide in humans, which may pave the way for its use in clinical settings.
Métodos De Síntesis
The synthesis of 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 3-hydroxypropylamine. The reaction is carried out in the presence of a base, typically triethylamine, and an organic solvent, such as dichloromethane or ethyl acetate. The resulting product is then purified using column chromatography, yielding 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide as a white crystalline powder.
Aplicaciones Científicas De Investigación
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has been studied extensively in scientific research due to its potential applications in various fields. In pharmacology, 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In biochemistry, 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has been used as a tool for the study of protein-ligand interactions, due to its ability to bind to specific proteins.
Propiedades
IUPAC Name |
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO5S/c1-17-9-7-11(10(18-2)6-8(9)12)19(15,16)13-4-3-5-14/h6-7,13-14H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFWMPLVDQJIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2842842.png)
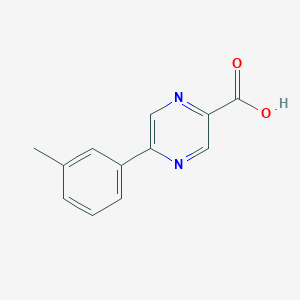

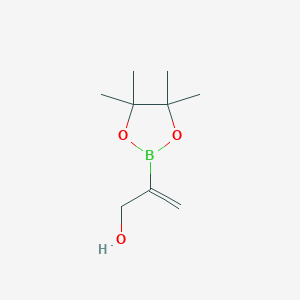
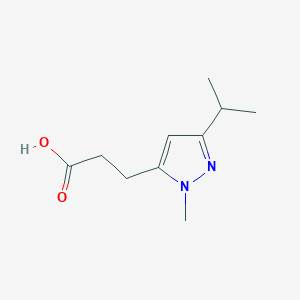
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2842852.png)
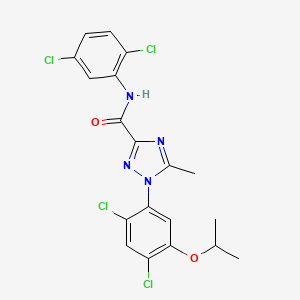
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide](/img/structure/B2842854.png)
![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2842857.png)
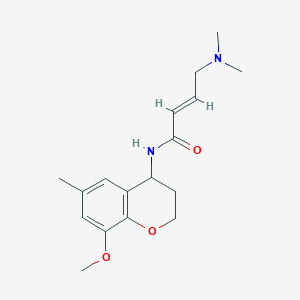
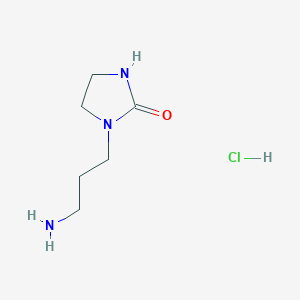
![2-[(6-Methylsulfonylpyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B2842863.png)
![5-(4-Bromophenyl)-4-(4-(3,4-dichlorophenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2842864.png)
